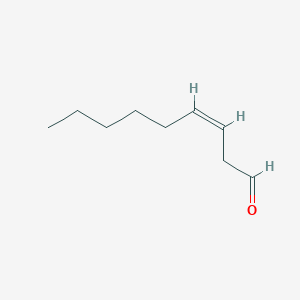

(Z)-3-Nonenal

Description

Properties

IUPAC Name |

(Z)-non-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEAENVLZOODMT-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31823-43-5 | |

| Record name | 3-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: (Z)-3-Nonenal – Chemical Dynamics, Synthesis, and Stability

Executive Summary

(Z)-3-Nonenal (CAS: 31823-43-5) is a potent unsaturated aldehyde characterized by an intense "green," melon, or cucumber-like aroma at low concentrations.[1] It occupies a critical niche in flavor chemistry and plant physiology as a Green Leaf Volatile (GLV).[2][3] However, its significance in industrial applications (brewing, food science) is often defined by its instability; it is the immediate biosynthetic and chemical precursor to (E)-2-nonenal, the compound responsible for the "cardboard" or "stale" off-flavor in aged beer and lipids.

This guide provides a rigorous technical analysis of (Z)-3-nonenal, focusing on its synthesis, physiochemical properties, and the critical kinetics of its isomerization—a primary challenge in maintaining flavor stability.

Part 1: Chemical Identity & Physiochemical Profile

(Z)-3-Nonenal acts as a "freshness" marker that degrades into a "staleness" marker.[2] Understanding its physical constants is essential for isolation and quantification.[2]

Table 1: Physiochemical Specifications

| Property | Value / Description | Technical Note |

| IUPAC Name | (3Z)-non-3-enal | cis-geometry at C3 is critical for "fresh" odor profile. |

| CAS Number | 31823-43-5 | Distinct from (E)-2-nonenal (18829-56-6). |

| Molecular Formula | C₉H₁₆O | MW: 140.22 g/mol |

| Boiling Point | ~88–90 °C at 12 mmHg | Extrapolated: ~190 °C at 760 mmHg.[2] |

| Density | 0.845 g/mL (at 25 °C) | Slightly less dense than water; lipophilic.[2] |

| Refractive Index | n20/D 1.442 | Useful for purity checks after distillation.[2] |

| Odor Threshold | ~0.08–0.1 ppb (water) | Extremely potent; detection limits vary by matrix.[2] |

| Solubility | Insoluble in water; Soluble in EtOH, oils.[2] | Highly lipophilic (LogP ~2.9).[2] |

| Appearance | Colorless to pale yellow liquid.[2][4] | Yellowing indicates oxidation or polymerization.[2] |

Part 2: Structural Analysis & Spectroscopic Signature

Accurate identification requires distinguishing the (Z)-3 isomer from the thermodynamically more stable (E)-2 isomer.

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is characteristic of unsaturated aldehydes but requires careful interpretation to distinguish from isomers.

-

Molecular Ion (M+): m/z 140 (often weak).[2]

-

Base Peak: Typically m/z 41 or 55 (hydrocarbon fragments).[2]

-

Diagnostic Fragments:

NMR Spectroscopy (1H NMR, 400 MHz, CDCl3)

The coupling constants (

-

Aldehyde Proton (-CHO):

9.65 ppm (t, -

Olefinic Protons (C3-H, C4-H): Multiplet at

5.5–5.7 ppm.-

Critical Check: The coupling constant between C3 and C4 protons for the Z-isomer is typically

Hz . -

Contamination Warning: If you observe a doublet of triplets with

Hz , your sample has isomerized to the trans (E) isomer.

-

Part 3: Synthesis & Purification Protocol

Expert Insight: Direct oxidation of (Z)-3-nonen-1-ol is the standard route. However, acidic oxidants (like Jones reagent) must be avoided because they catalyze the migration of the double bond into conjugation with the carbonyl (forming (E)-2-nonenal).

Recommended Protocol: Swern Oxidation This method uses non-acidic conditions and low temperatures to preserve the Z-alkene geometry.[2]

Reagents

-

Oxalyl chloride (COCl)₂

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 eq) in dry DCM. Cool to -78 °C .[2]

-

DMSO Addition: Add DMSO (2.2 eq) dropwise. Caution: Gas evolution (CO/CO₂).[2] Stir for 15 min.

-

Substrate Addition: Add (Z)-3-nonen-1-ol (1.0 eq) dissolved in DCM dropwise, maintaining temperature below -60 °C. Stir for 45 min.

-

Quenching: Add Et₃N (5.0 eq) dropwise.[2] The base is critical to prevent acid-catalyzed isomerization upon warming.

-

Warming: Allow the reaction to warm to 0 °C over 30 minutes.

-

Workup: Dilute with Et₂O, wash with saturated NaHCO₃ (do not use HCl), water, and brine. Dry over MgSO₄.[2]

-

Purification: Flash chromatography on neutral alumina (preferred over silica gel to reduce acidity) or rapid distillation.[2]

Self-Validating Check: Perform TLC. If the spot trails or a new spot appears with lower Rf (more polar), isomerization to the conjugated aldehyde may have occurred.

Part 4: Stability & Isomerization (The "Cardboard" Risk)

The transition from "Fresh Melon" to "Stale Cardboard" is chemically defined by the migration of the double bond from the

Mechanism of Isomerization

The C2 protons in (Z)-3-nonenal are doubly activated: they are adjacent to a carbonyl (acidic) and part of an allylic system. Base or acid catalysis removes a proton at C2, forming a resonance-stabilized enol/enolate.[2] Reprotonation occurs preferentially at C4 to yield the thermodynamically stable conjugated system: (E)-2-nonenal.

Figure 1: The degradation pathway of (Z)-3-Nonenal.[8] The shift from green (fresh) to red (stale) represents both chemical structure and sensory profile changes.

Storage Guidelines (Critical)

-

Temperature: Store at -20 °C or lower.

-

Atmosphere: Argon blanket is mandatory to prevent autoxidation.[2]

-

Solvent: Store as a dilute solution (e.g., in Ethanol) rather than neat, as intermolecular reactions are reduced.

-

Container: Silylated glass vials are preferred to minimize surface acidity of the glass.[2]

Part 5: Biological Significance & Biosynthesis[7]

In plant biology, (Z)-3-nonenal is a component of the oxylipin pathway, specifically generated from Linoleic Acid.[7][8] It serves as a defense signal (antimicrobial) and an attractant for specific insects.[2]

Figure 2: The Lipoxygenase (LOX) pathway illustrating the enzymatic generation of (Z)-3-nonenal from fatty acids.

References

-

ChemicalBook. (2023).[1][2] (Z)-3-Nonenal Properties and Suppliers. Retrieved from

-

The Good Scents Company. (2023).[2] Odor Profile and Data for (Z)-3-Nonenal. Retrieved from

-

PubChem. (2023).[2][7] (Z)-3-Nonenal Compound Summary. National Library of Medicine.[2] Retrieved from [7]

-

Hatanaka, A. (1993).[2] The biogeneration of green odour compounds. Phytochemistry, 34(5), 1201-1218. (Foundational text on LOX/HPL pathway).

-

Vanderhaegen, B., et al. (2006).[2] The chemistry of beer aging – a critical review. Food Chemistry. (Source for isomerization kinetics in brewing contexts).

Sources

- 1. 3-nonenal,(Z)-3-nonenal | 31823-43-5 [chemicalbook.com]

- 2. (Z)-3-Nonenal | C9H16O | CID 6431042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-nonenal, 36121-12-7 [thegoodscentscompany.com]

- 5. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Z)-3-nonen-1-ol, 10340-23-5 [thegoodscentscompany.com]

- 7. (3Z)-Nonenal - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

(Z)-3-Nonenal natural sources and occurrence

Natural Sources, Biosynthesis, and Analytical Occurrence

Executive Summary: The Dual Nature of (Z)-3-Nonenal

(Z)-3-Nonenal (CAS: 31823-43-5) is a medium-chain C9 aldehyde that serves as a critical junction molecule in the chemical ecology of plants and the stability of fermented products. To the sensory scientist, it represents a paradox: in fresh botanical tissues (cucumber, melon), it contributes to the desirable "green" and "fresh" profile; yet, in industrial contexts like brewing, its isomerization into (E)-2-nonenal is the primary cause of the "cardboard" off-flavor associated with lipid oxidation and staling.

This guide analyzes the biosynthetic origins of (Z)-3-Nonenal, its natural distribution, and the precise analytical methodologies required to detect this labile compound at sub-ppb thresholds.

Biosynthetic Origins: The Lipoxygenase (LOX) Pathway

The presence of (Z)-3-Nonenal in nature is almost exclusively driven by the enzymatic degradation of polyunsaturated fatty acids (PUFAs). Unlike terpenoids synthesized via the MEP/MVA pathways, (Z)-3-Nonenal is a "Green Leaf Volatile" (GLV) derived from the Lipoxygenase (LOX) pathway.

Mechanism of Action[1][2][3][4]

-

Precursor Availability: The process begins with Linoleic Acid (C18:2) released from membrane lipids (galactolipids) by acyl hydrolases during tissue disruption or stress.

-

Oxygenation: Lipoxygenase (LOX) enzymes specifically oxygenate linoleic acid at the C-9 position, forming 9-hydroperoxy-octadecadienoic acid (9-HPOD) .

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the C18 hydroperoxide between C9 and C10. This yields two fragments:

Isomerization: The Critical Instability

A defining characteristic of (Z)-3-Nonenal is its instability. In many biological systems, an isomerase enzyme (or spontaneous chemical thermodynamics) rapidly converts the unstable (Z)-3-double bond into the thermodynamically stable conjugated (E)-2-position.

-

(Z)-3-Nonenal

Fresh, Green, Melon-like. -

(E)-2-Nonenal

Fatty, Cardboard, Stale.[6]

Figure 1: The Lipoxygenase (LOX) pathway illustrating the genesis of (Z)-3-Nonenal from Linoleic Acid and its subsequent isomerization to the staling compound (E)-2-Nonenal.

Natural Occurrence Profile

The occurrence of (Z)-3-Nonenal is highly context-dependent. It is rarely found as a stable end-product in high concentrations because it is a transient intermediate.

A. Botanical Sources (Cucurbitaceae & Legumes)

In Cucumis species (cucumber, melon), (Z)-3-Nonenal is a primary impact odorant alongside (E,Z)-2,6-nonadienal.

-

Cucumber (Cucumis sativus): Upon cutting or chewing, the LOX pathway is activated instantly. (Z)-3-Nonenal provides the initial "fresh" burst before being reduced to alcohols or isomerized.

-

Soybean (Glycine max): Soybeans are rich in linoleic acid and LOX enzymes. The "beany" or "grassy" off-flavor in raw soy milk is largely attributed to (Z)-3-Nonenal and hexanal.

B. Entomological Sources (Insect Pheromones)

(Z)-3-Nonenal acts as a semiochemical for specific insect species, functioning as an attractant or sex pheromone component.

-

Tephritid Fruit Flies: Used as an attractant in specific lure blends.

-

Lepidoptera: Often acts as a synergist to the primary pheromone blend, enhancing male attraction.

C. The Brewing Industry: The "Staling" Precursor

In beer, (Z)-3-Nonenal is the "ghost" precursor. During the mashing and boiling of wort, malt lipids oxidize to form (Z)-3-Nonenal. This can form adducts (Schiff bases) with amino acids/proteins, rendering it non-volatile and tasteless in fresh beer. However, during storage (aging), hydrolysis releases the aldehyde, which isomerizes to (E)-2-Nonenal , causing the notorious "wet cardboard" defect at concentrations as low as 0.03 ppb.

Quantitative Occurrence Data

| Source Matrix | Context | Compound Form | Approx. Concentration | Sensory Role |

| Cucumber (Fresh) | Pulp/Juice | (Z)-3-Nonenal | 10 - 50 ppb | Fresh, Green, Melon |

| Watermelon | Thermal Juice | (Z)-3-Nonenal | < 5 ppb | Green, slightly metallic |

| Soybean Oil | Reversion Flavor | (Z)-3-Nonenal | 100 - 500 ppb | Beany, Grassy |

| Aged Beer | Staling Off-Note | (E)-2-Nonenal* | 0.05 - 0.5 ppb | Cardboard, Papery |

| Insect Lure | Pheromone | (Z)-3-Nonenal | Variable (High Purity) | Attractant |

*Note: In aged beer, (Z)-3-Nonenal is the transient precursor; the measured staling compound is predominantly the (E)-2 isomer.

Analytical Methodology: SPME-GC-MS Protocol

Detecting (Z)-3-Nonenal requires preventing its thermal isomerization during analysis. Traditional steam distillation is too harsh. Solid Phase Microextraction (SPME) is the gold standard for this application.

Protocol: Headspace SPME-GC-MS for Volatile Aldehydes[7]

Objective: Quantify (Z)-3-Nonenal in plant tissue or aqueous matrix without inducing artifactual isomerization.

1. Sample Preparation:

-

Enzyme Inhibition: Immediately upon juicing/homogenizing, add saturated CaCl₂ or saturated NaCl solution (1:1 v/v) to inhibit enzyme activity and increase ionic strength (salting-out effect).

-

Antioxidant: Add BHT (Butylated hydroxytoluene) (50 ppm) to prevent non-enzymatic oxidation during incubation.

-

Vial: Place 5g sample into a 20mL headspace vial with a magnetic screw cap and PTFE/silicone septum.

2. SPME Extraction:

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. This tri-phase fiber covers the polarity range of C6-C9 aldehydes.

-

Incubation: 40°C for 10 minutes (agitation at 250 rpm). Note: Do not exceed 50°C to minimize isomerization.

-

Extraction: Expose fiber to headspace for 30 minutes at 40°C.

3. GC-MS Configuration:

-

Column: DB-Wax or HP-INNOWax (Polar PEG column) is essential to separate the (Z)-3 and (E)-2 isomers. A non-polar column (DB-5) may result in co-elution.

-

Dimensions: 30m x 0.25mm x 0.25µm.

-

-

Inlet: Splitless mode at 240°C. Ensure liner is clean/deactivated to prevent thermal degradation.

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 5°C/min to 150°C

-

Ramp 10°C/min to 240°C (hold 5 min)

-

-

MS Detection: SIM (Selected Ion Monitoring) mode for sensitivity.

-

Target Ions: m/z 41, 55, 69, 83 (Characteristic aldehyde fragments).

-

Figure 2: Optimized Analytical Workflow for the isolation and quantification of labile C9 aldehydes.

Biological & Pharmacological Implications

Antimicrobial Activity

Like many medium-chain aldehydes, (Z)-3-Nonenal exhibits broad-spectrum antimicrobial activity. The mechanism involves the reaction of the aldehyde group with sulfhydryl and amino groups of proteins on the microbial cell membrane, causing structural disruption and cell death.

-

Application: Potential use as a natural preservative in food systems (bacteriostatic against E. coli and S. aureus).

Cytotoxicity and Signaling

While (Z)-3-Nonenal itself is less studied than its breakdown product 4-hydroxy-2-nonenal (4-HNE), it is a reactive electrophile.

-

Mechanism: It can form Michael adducts with glutathione and cellular proteins.

-

Drug Development: Research into LOX-inhibitors often uses the suppression of (Z)-3-Nonenal production as a biomarker for reduced lipid peroxidation, relevant in inflammatory disease models.

References

-

FooDB. (n.d.). Compound Summary: (Z)-3-Nonenal. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-6-Nonenal and related C9 Aldehydes: Organoleptic Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6431042, (Z)-3-Nonenal. Retrieved from [Link]

-

Matsui, K., et al. (2006). Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants. Journal of Biological Chemistry. Retrieved from [Link]

- Vanderhaegen, B., et al. (2006). The Chemistry of Beer Aging – A Critical Review. Food Chemistry.

-

Boonprab, K., et al. (2003). Formation of Aldehyde Flavor (n-hexanal, 3Z-nonenal and 2E-nonenal) in the Brown Alga, Laminaria angustata. Journal of Applied Phycology. Retrieved from [Link]

Sources

- 1. CBS BREW | ANTI-STALING | brewing enzymes, [cbsbrew.com]

- 2. researchgate.net [researchgate.net]

- 3. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miraiclinical.com [miraiclinical.com]

- 5. Identification of Key Off-Flavor Compounds in Thermally Treated Watermelon Juice via Gas Chromatography–Olfactometry–Mass Spectrometry, Aroma Recombination, and Omission Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Biosynthesis and Stabilization of (Z)-3-Nonenal in Plant Systems

This guide serves as a technical deep-dive into the biosynthesis, instability, and experimental characterization of (Z)-3-Nonenal , a critical C9-aldehyde responsible for fresh, cucumber-like notes in plants.

Executive Summary

(Z)-3-Nonenal is a volatile C9-aldehyde derived from the oxidative cleavage of linoleic acid.[1] While it contributes a potent "fresh" and "green" sensory profile (distinct from the "grassy" C6 green leaf volatiles), it is chemically unstable. In plant systems, it is the immediate product of the 9-Lipoxygenase (9-LOX) / 9-Hydroperoxide Lyase (9-HPL) pathway. However, it rapidly isomerizes—both spontaneously and enzymatically—into (E)-2-Nonenal , a compound often associated with "stale" or "cardboard-like" off-flavors in lipid oxidation.

For researchers, the challenge lies not just in understanding the pathway, but in arresting the isomerization during extraction to accurately profile the native volatile signature.

Part 1: The Biosynthetic Pathway[2][3]

The formation of (Z)-3-Nonenal is a strictly regulated cascade occurring primarily in the chloroplasts and cytosol of plant cells (notably Cucumis sativus and Cucumis melo).

Precursor Mobilization

The pathway begins with Linoleic Acid (18:2-Δ9,12) . Unlike the C6-aldehyde pathway (which utilizes Linolenic acid), (Z)-3-Nonenal specifically requires the di-unsaturated C18:2 backbone.

-

Mechanism: Lipases (e.g., DAD1-like lipases) release free linoleic acid from galactolipids in the thylakoid membrane upon tissue disruption or stress signaling.

Oxygenation: The 9-LOX Specificity

The free fatty acid is oxygenated by 9-Lipoxygenase (9-LOX) .[2]

-

Specificity: Unlike 13-LOX (which leads to jasmonates and C6 volatiles), 9-LOX adds molecular oxygen specifically at the C9 position.

-

Product: 9(S)-Hydroperoxy-octadecadienoic acid (9-HPOD) .[2][3]

-

Technical Note: The stereochemistry is predominantly (S) due to the enzymatic pocket constraints.

Cleavage: The CYP74 Enzyme (9-HPL)

The committed step for volatile production is catalyzed by 9-Hydroperoxide Lyase (9-HPL) , a member of the CYP74 cytochrome P450 family.[2]

-

Reaction: 9-HPL cleaves the C9-C10 bond of 9-HPOD via a heterolytic rearrangement.

-

Products:

-

9-Oxononanoic acid (Non-volatile, C9-acid fragment).

-

(Z)-3-Nonenal (Volatile, C9-aldehyde fragment).

-

The Instability Factor: Isomerization

(Z)-3-Nonenal contains a cis-double bond at the

-

Transformation: The enzyme (or spontaneous keto-enol tautomerism) shifts the double bond to form (E)-2-Nonenal .

-

Implication: In experimental analysis, a high ratio of (E)-2 to (Z)-3 often indicates delayed extraction or high isomerase activity, rather than the native biosynthetic state.

Part 2: Visualization of the Pathway

The following diagram details the molecular flow from Linoleic Acid to the respective aldehydes, highlighting the divergence based on LOX regio-specificity.

Figure 1: The 9-LOX/HPL pathway converting Linoleic Acid to (Z)-3-Nonenal and its subsequent isomerization.[7]

Part 3: Experimental Protocols

To accurately study this pathway, one must prevent the artifactual formation of (E)-2-nonenal. The following protocols are designed for high-fidelity capture .

Protocol A: Differential Headspace Analysis (SPME)

Objective: To detect (Z)-3-Nonenal before significant isomerization occurs.

Materials:

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (covers wide polarity range).

-

Inhibitor: CaCl₂ (inhibits some enzymatic degradation) or immediate flash freezing.

Workflow:

-

Sample Prep: Harvest plant tissue (e.g., cucumber leaf/fruit) and immediately flash-freeze in liquid nitrogen.

-

Disruption: Grind tissue to a fine powder under liquid nitrogen.

-

Inhibition: Transfer powder (0.5 g) into a 20 mL headspace vial containing 1 mL saturated CaCl₂ solution (to inhibit isomerase activity) and 10 µL internal standard (e.g., 2-heptanone).

-

Extraction: Equilibrate at 40°C for 10 mins (minimize heat to prevent thermal isomerization). Expose SPME fiber for 20 mins.

-

Analysis (GC-MS): Desorb at 250°C. Use a polar column (e.g., DB-WAX or HP-INNOWax) to separate the (Z)-3 and (E)-2 isomers effectively.

-

(Z)-3-Nonenal RI (Wax): ~1450-1470

-

(E)-2-Nonenal RI (Wax): ~1530-1550

-

Protocol B: 9-HPL Enzyme Activity Assay

Objective: To quantify the specific cleavage activity of 9-HPL.

Principle: This assay measures the consumption of the substrate (9-HPOD) by monitoring the decrease in absorbance at 234 nm (conjugated diene system).

Reagents:

-

Substrate: 9(S)-HPOD (Prepared enzymatically from Linoleic acid using Soybean LOX-1 at pH 9.0, or purchased commercially).

-

Buffer: 50 mM Potassium Phosphate (pH 6.5).

-

Enzyme Extract: Solubilized membrane fraction (requires 0.1% Triton X-100 as HPL is membrane-associated).

Step-by-Step:

-

Preparation: Dilute 9-HPOD to a concentration of 20 µM in the phosphate buffer.

-

Blanking: Place the substrate solution in a quartz cuvette. Zero the spectrophotometer at 234 nm .

-

Reaction: Add 10-50 µL of plant enzyme extract. Quickly mix by inversion.

-

Measurement: Monitor the decrease in Absorbance (A234) for 1-3 minutes.

-

Calculation:

- : Extinction coefficient of 9-HPOD (25 mM⁻¹ cm⁻¹).

- : Path length (1 cm).

Part 4: Data Visualization of Experimental Logic

This diagram illustrates the decision matrix for analyzing these volatiles, ensuring researchers choose the correct method based on their stability requirements.

Figure 2: Experimental workflow selection based on target isomer stability.

References

-

Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology, 9(3), 274-280.

-

Grechkin, A. N. (1998). Hydroperoxide lyase and divinyl ether synthase.[2] Prostaglandins & Other Lipid Mediators, 55(5-6), 243-260.

-

Kunishima, M., et al. (2016). Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants.[4] Journal of Biological Chemistry, 291(27), 14023-14033.

-

Schwab, W., et al. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732.

-

Noordermeer, M. A., et al. (2001). Fatty acid hydroperoxide lyase: a plant cytochrome P450 enzyme involved in wound healing and pest resistance. ChemBioChem, 2(7-8), 494-504.

Sources

- 1. The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

The Dual Nature of (Z)-3-Nonenal: From Freshness to Staling

This guide provides a technical deep-dive into (Z)-3-Nonenal , a potent unsaturated aldehyde that functions as a critical pivot point between "fresh" and "rancid" flavor profiles in food and lipid-based formulations.

Content Type: Technical Whitepaper Target Audience: Flavor Chemists, Lipid Scientists, and Formulation Engineers.

Executive Summary

(Z)-3-Nonenal (CAS: 2277-19-2) is a volatile C9 aldehyde derived from the oxidation of polyunsaturated fatty acids (PUFAs). It presents a unique challenge in food science and drug development due to its bimodal sensory impact :

-

In Fresh Tissue: It contributes to the desirable "green," "cucumber," and "melon" notes at physiological concentrations.

-

In Processed/Aged Systems: It acts as a transient precursor that rapidly isomerizes into (E)-2-Nonenal , the compound responsible for the "cardboard" or "sawdust" off-flavor associated with lipid rancidity and beer staling.

Understanding the stabilization of (Z)-3-Nonenal is critical for preserving fresh profiles in produce and preventing off-flavor development in lipid-based drug delivery systems.

Chemical & Sensory Characterization[1][2][3]

Physicochemical Profile

(Z)-3-Nonenal is thermodynamically unstable compared to its conjugated isomer, (E)-2-Nonenal. The isolated double bond at the C3 position makes the proton at C2 highly acidic, facilitating base-catalyzed isomerization.

| Parameter | Data | Relevance |

| IUPAC Name | (3Z)-non-3-enal | Specific stereochemistry dictates "green" vs "fatty" perception. |

| Molecular Formula | C9H16O | Lipophilic; partitions into fat phases in emulsions. |

| Odor Threshold (Water) | ~0.25 - 1.0 ppb | Extremely potent; trace levels impact sensory quality. |

| Sensory Descriptors | Fresh: Cucumber, Melon, GreenDegraded: Fatty, Waxy (precursor to cardboard) | High consumer acceptance in fresh form; rejection in degraded form. |

| LogP | ~3.2 | High affinity for lipid matrices; difficult to extract from high-fat emulsions. |

The Isomerization Trap

The critical instability mechanism involves the shift of the double bond into conjugation with the carbonyl group.

-

Reaction: (Z)-3-Nonenal

(E)-2-Nonenal -

Catalysts: Acid/Base conditions, Heat, Proteins (Schiff base formation).

-

Sensory Shift: The aroma changes from "Fresh Melon"

"Stale Cardboard/Paint."

Mechanisms of Formation[2][3][4][5]

(Z)-3-Nonenal is primarily generated through the Lipoxygenase (LOX) pathway acting on Linoleic Acid. Unlike autoxidation, which produces a racemic mixture of hydroperoxides, the enzymatic pathway is regiospecific.

The LOX/HPL Pathway

-

Substrate: Linoleic Acid (C18:2, n-6).[1]

-

Oxygenation: Lipoxygenase (LOX) adds molecular oxygen to C9, forming 9-Hydroperoxy-octadecadienoic acid (9-HPODE) .

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves the C9-C10 bond.

-

Product: Formation of (Z)-3-Nonenal (C9) and 9-Oxo-nonanoic acid (C9).

Visualization of Biogenesis

The following diagram illustrates the enzymatic cascade and the subsequent non-enzymatic degradation risks.

Figure 1: Biogenesis of (Z)-3-Nonenal from Linoleic Acid and its subsequent degradation into the off-flavor component (E)-2-Nonenal.

Analytical Methodology: HS-SPME-GC-MS

Due to its volatility and susceptibility to isomerization during thermal extraction, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for analysis. Solvent extraction (e.g., SDE) often introduces artifacts via thermal degradation.

Protocol Design

Objective: Quantify (Z)-3-Nonenal without inducing artificial isomerization to (E)-2-Nonenal.

Step 1: Sample Preparation

-

Matrix: Homogenize 5g of sample (e.g., cucumber slurry or lipid emulsion) with 5mL saturated NaCl solution (to enhance volatility via "salting out").

-

Inhibition: Add EDTA (50 mM) and Propyl Gallate immediately to arrest further lipid oxidation during the assay. Note: Failure to add antioxidants will result in false positives due to oxidation during the headspace incubation.

Step 2: SPME Extraction

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. The Carboxen layer is critical for capturing small aldehydes.

-

Incubation: 40°C for 30 minutes. Warning: Temperatures >50°C significantly increase the Z-to-E isomerization rate.

Step 3: GC-MS Analysis

-

Column: High-polarity phase (e.g., DB-Wax or SolGel-Wax ) is required to separate the (Z)-3 and (E)-2 isomers. Non-polar columns (DB-5) often co-elute these isomers.

-

Inlet: Splitless mode, 240°C.

-

Oven Program: 40°C (2 min)

5°C/min -

Detection: SIM Mode (Selected Ion Monitoring). Target Ions: m/z 70, 41, 69 (characteristic fragmentation).

Analytical Workflow Diagram

Figure 2: Validated workflow for trace analysis of labile aldehydes.

Occurrence & Industrial Relevance

In Fresh Produce (Positive Attribute)

In Cucurbitaceae (cucumber, melon, watermelon), (Z)-3-Nonenal is a "character impact compound."[2]

-

Mechanism: Upon tissue disruption (cutting/chewing), LOX enzymes are activated, rapidly producing (Z)-3-Nonenal.

-

Flavor Note: It provides the "freshly cut" green aroma.

-

Reference: Hatanaka, A. (1993). The biogeneration of green odour compounds.[1][3]

In Beer & Lipids (Negative Attribute)

In brewing and lipid storage, (Z)-3-Nonenal is the "silent precursor."

-

Beer Staling: While (E)-2-Nonenal is the famous "cardboard" compound, research suggests (Z)-3-Nonenal forms first during wort boiling or storage and slowly converts to the more stable, lower-threshold (E)-2 isomer.

-

Mitigation: Brewers use LOX-deficient barley varieties to prevent the formation of the 9-HPODE precursor, thereby cutting off the supply of nonenals.

-

Reference: Vanderhaegen, B., et al. (2006).[4] The chemistry of beer aging – a critical review.

References

-

Vanderhaegen, B., et al. (2006).[4] The chemistry of beer aging – a critical review. Food Chemistry. [Link]

-

Hatanaka, A. (1993). The biogeneration of green odour compounds. Phytochemistry. [Link]

-

Grosch, W. (1987). Detection of potent odorants in foods by aroma extract dilution analysis. Trends in Food Science & Technology. [Link]

-

Belitz, H. D., & Grosch, W. (2009). Food Chemistry. Springer. (Standard text for lipid oxidation pathways). [Link]

-

Ho, C. T., & Chen, Q. (1994). Lipids in Food Flavors. ACS Symposium Series. [Link]

Sources

Technical Deep Dive: Olfactory Perception and Sensory Threshold of (Z)-3-Nonenal

Topic: Olfactory perception and sensory threshold of (Z)-3-Nonenal Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-3-Nonenal (CAS: 10340-23-5) represents a critical dichotomy in olfactory science. In its native state, it is a "character-impact" compound responsible for the desirable fresh, green, and melon-like notes in Cucurbitaceae (cucumber, melon). However, it is thermodynamically unstable and serves as the direct precursor to (E)-2-Nonenal, the compound responsible for the "cardboard" or "sawdust" off-flavor associated with lipid oxidation and beer staling.

For researchers and product developers, controlling the stability of (Z)-3-Nonenal is synonymous with controlling freshness. This guide details the biogenic formation, sensory thresholds, and analytical protocols required to quantify and manage this potent aldehyde.

Chemical Profile & Isomerization Kinetics

(Z)-3-Nonenal is a nine-carbon unsaturated aldehyde.[1] Its olfactory profile is heavily dictated by the geometry of the double bond at the C3 position. Unlike its trans-isomer, (Z)-3-Nonenal possesses a "fresh" quality that is rapidly lost upon isomerization.

The Isomerization Trap

The conversion of (Z)-3-Nonenal to (E)-2-Nonenal is the primary failure mode in shelf-life stability for many beverages and fresh foods. This reaction is catalyzed by acid, heat, or specific isomerases, shifting the double bond into conjugation with the carbonyl group, which is thermodynamically favored.

-

(Z)-3-Nonenal: Fresh, Melon, Green, Cucumber.[2]

-

(E)-2-Nonenal: Stale, Cardboard, Sawdust, Fatty.

Table 1: Physicochemical Comparison

| Feature | (Z)-3-Nonenal | (E)-2-Nonenal |

| CAS Number | 10340-23-5 | 18829-56-6 |

| Odor Quality | Fresh, Green, Melon, Cucumber | Stale, Cardboard, Oxidized Fat |

| Stability | Low (Isomerizes readily) | High (Thermodynamically stable) |

| Detection Threshold | ~0.25 - 1.0 ppb (Matrix dependent) | 0.08 - 0.1 ppb (Air/Water) |

| Key Precursor | Linoleic Acid (via 9-HPOD) | (Z)-3-Nonenal |

Biogenesis: The LOX-HPL Pathway

Understanding the origin of (Z)-3-Nonenal is essential for modulation. It is generated via the enzymatic oxidation of Linoleic Acid, a process triggered by tissue disruption (e.g., cutting a cucumber) or malt processing in brewing.

Mechanism[4][5][6][7][8][9]

-

Lipoxygenase (LOX): Oxidizes Linoleic acid to 9-hydroperoxy-octadecadienoic acid (9-HPOD).

-

Hydroperoxide Lyase (HPL): Cleaves 9-HPOD to form (Z)-3-Nonenal and a C9-oxo-acid.[1]

-

Isomerization: (Z)-3-Nonenal spontaneously or enzymatically converts to (E)-2-Nonenal.

Visualization: The Nonenal Formation Pathway

Caption: The enzymatic cascade from Linoleic Acid to the fresh (Z)-3-Nonenal and its degradation into the stale (E)-2-Nonenal.

Sensory Threshold & Olfactory Perception

(Z)-3-Nonenal is an "ultra-trace" odorant. Humans can detect it at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range depending on the matrix (air vs. water vs. oil).

Threshold Data Analysis

While (E)-2-Nonenal is famously detectable at 0.035–0.1 ppb , (Z)-3-Nonenal shares this high potency. In sensory panels, it is often evaluated using the 3-AFC (Alternative Forced Choice) method to determine the absolute threshold.

-

Orthonasal Perception: Detected via sniffing (headspace).

-

Retronasal Perception: Detected during mastication/drinking (release from matrix).

Critical Insight: The threshold is heavily influenced by the hydrophobicity of the matrix. In high-fat matrices (e.g., cream, oil), the threshold increases (sensitivity decreases) because the lipophilic aldehyde partitions into the fat, reducing its release into the headspace.

Analytical Protocol: Determination of Thresholds

To rigorously determine the sensory threshold of (Z)-3-Nonenal, a coupled instrumental and sensory approach is required. The Gas Chromatography-Olfactometry (GC-O) method is the gold standard, allowing researchers to correlate a specific chromatographic peak with a human sensory response.

Protocol: GC-O with AEDA (Aroma Extract Dilution Analysis)

-

Sample Preparation: Extract volatiles using Solid Phase Microextraction (SPME) to avoid solvent artifacts.

-

Separation: Inject into a GC column (polar wax column recommended for aldehyde separation).

-

Detection: Split the effluent 1:1 between a Mass Spectrometer (MS) for chemical ID and an Olfactory Port (O) for sensory detection.

-

Dilution Series: Inject sequentially diluted samples (1:2, 1:4, 1:8...) until the panelist can no longer detect the odor at the sniffing port.

-

FD Factor Calculation: The highest dilution at which the odor is detected is the Flavor Dilution (FD) factor.

Visualization: GC-O Workflow

Caption: Workflow for correlating chemical identity with sensory perception using GC-Olfactometry.

Sensory Panel Protocol (3-AFC)

For determining absolute thresholds in a specific matrix (e.g., water or beer):

-

Panel: Recruit 10-12 trained assessors.

-

Sets: Present 3 cups per concentration level (2 controls, 1 spiked with (Z)-3-Nonenal).

-

Task: "Identify the sample that is different."

-

Calculation: Use the Best Estimate Threshold (BET) method, calculating the geometric mean of the highest concentration missed and the next highest concentration detected.

Industrial Implications

Brewing & Beverage Stability

In brewing, (Z)-3-Nonenal is the "ghost" of freshness. Its formation during mashing (via malt LOX activity) creates a pool of "Nonenal Potential." During storage, this pool slowly releases (E)-2-Nonenal, causing the beer to taste like wet cardboard.

-

Mitigation: Low-LOX barley varieties and inert gas blanketing during mashing are used to prevent the initial oxidation of linoleic acid.

Flavor Formulation

For "fresh" profiles (cucumber, melon, watermelon), formulators must stabilize (Z)-3-Nonenal against acid-catalyzed isomerization. Encapsulation or the use of specific antioxidants can retard the conversion to the stale (E)-2 isomer.

References

-

Comparison of odor-active compounds from six distinctly different rice flavor types. (2008). Journal of Agricultural and Food Chemistry.

-

Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. (2017). Foods.

-

Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants. (2016). Journal of Biological Chemistry.

-

Sensory Thresholds: Beyond the Numbers. (2023). Top Crop.

-

Odor & Flavor Detection Thresholds in Water. Leffingwell & Associates.

Sources

(Z)-3-Nonenal CAS number and molecular structure

CAS Number: 31823-43-5

Molecular Formula: C

Part 1: Executive Summary & Chemical Identity

(Z)-3-Nonenal is a medium-chain, unsaturated aldehyde characterized by a cis-double bond at the C3 position. Unlike its thermodynamically stable isomer, (E)-2-nonenal (associated with the "cardboard" off-flavor in aged beer), (Z)-3-nonenal possesses a distinct, intense fresh cucumber, melon, or green odor profile.

In biological systems, it is a primary cleavage product of the lipoxygenase (LOX) pathway acting on linoleic acid, serving as a key "Green Leaf Volatile" (GLV) in plants and a marker of lipid peroxidation in mammalian tissues. For drug development and food science professionals, the critical challenge with (Z)-3-nonenal is its inherent instability; the isolated C3-double bond is prone to migration into conjugation with the carbonyl group, forming (E)-2-nonenal.

Physicochemical Properties Table[1][2][3][4]

| Property | Value | Notes |

| Molecular Weight | 140.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~88–90 °C at 12 mmHg | Extrapolated; decomposes at high heat |

| Density | 0.845 g/mL (25 °C) | |

| LogP | ~2.96 | Lipophilic; crosses membranes easily |

| Odor Threshold | 0.25 ppb (water) | Highly potent aroma compound |

| Solubility | Soluble in ethanol, oils; Insoluble in water | |

| Stability | Low | Prone to isomerization to (E)-2-nonenal |

Part 2: Biosynthesis & Formation Mechanism

Understanding the formation of (Z)-3-nonenal is critical for controlling its presence in biological samples or food matrices. It is generated via the LOX/HPL (Hydroperoxide Lyase) pathway.[2]

Mechanism of Action[5][6][7]

-

Substrate: Linoleic acid (C18:2) is released from membrane phospholipids.

-

Oxygenation: 9-Lipoxygenase (9-LOX) adds molecular oxygen to C9, forming 9-hydroperoxy-octadecadienoic acid (9-HPOD).

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves the C9–C10 bond.

-

Product: This yields (Z)-3-nonenal (C9) and 9-oxononanoic acid (C9).

Biosynthetic Pathway Diagram[2][8]

Figure 1: Biosynthetic pathway of (Z)-3-Nonenal from Linoleic Acid and its degradation to (E)-2-Nonenal.[3]

Part 3: Laboratory Synthesis Protocol

Due to the instability of (Z)-3-nonenal, commercial samples often degrade during shipping. For high-precision research (e.g., olfactory studies or toxicology), fresh synthesis via the oxidation of (Z)-3-nonen-1-ol is the Gold Standard.

Protocol: Swern Oxidation of (Z)-3-Nonen-1-ol

Objective: Convert (Z)-3-nonen-1-ol (CAS 10340-23-5) to (Z)-3-nonenal without isomerizing the double bond.

Reagents:

-

Oxalyl chloride (

) -

Dimethyl sulfoxide (DMSO)

-

Triethylamine (

) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Activation (Cryogenic Conditions):

-

In a flame-dried round-bottom flask under Nitrogen (

), dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. -

Cool the solution to -78 °C (Dry ice/acetone bath).

-

Add DMSO (2.2 eq) dropwise. Critical: Control addition rate to maintain temp < -60 °C to prevent explosion risk and side reactions. Stir for 15 min.

-

-

Substrate Addition:

-

Dissolve (Z)-3-nonen-1-ol (1.0 eq) in a minimal amount of DCM.

-

Add dropwise to the activated DMSO mixture at -78 °C.

-

Stir for 45 minutes. The mixture will turn cloudy white.

-

-

Quenching:

-

Add Triethylamine (5.0 eq) dropwise. The reaction is exothermic; ensure efficient cooling.

-

Allow the mixture to warm to 0 °C over 30 minutes.

-

-

Workup (Rapid):

-

Note: Work quickly to avoid isomerization.

-

Dilute with cold water. Extract with diethyl ether (

). -

Wash organic layer with 1M HCl (cold, rapid wash to remove amine), then saturated

, then brine. -

Dry over anhydrous

and concentrate under reduced pressure (do not heat > 30 °C).

-

-

Purification:

-

Flash column chromatography on silica gel.

-

Eluent: Hexane:Ethyl Acetate (95:5).

-

Yield: Typically 85–90%.

-

Synthesis Workflow Diagram

Figure 2: Laboratory synthesis workflow via Swern Oxidation.

Part 4: Analytical Characterization & Handling

Identification Criteria

To validate the synthesized or purchased compound, compare against these spectral standards:

-

MS (EI, 70 eV):

-

Molecular ion (

) at m/z 140 is often weak. -

Base peak typically at m/z 41 or 55 (hydrocarbon fragments).

-

Diagnostic fragment: m/z 69 (loss of alkyl chain).

-

Differentiation: (E)-2-nonenal shows a prominent peak at m/z 70 (McLafferty rearrangement), which is less abundant in the (Z)-3 isomer.

-

-

NMR (

H, 500 MHz,-

Aldehyde proton (-CHO): Triplet at

9.65 ppm (coupling with C2 protons). Note: Conjugated (E)-2-nonenal aldehyde proton appears as a doublet at -

Olefinic protons: Multiplet at

5.5–5.7 ppm. -

Bis-allylic protons (C2):

3.2 ppm (distinctive for 3-alkenals).

-

Storage & Stability Protocol (Self-Validating)

The primary failure mode in (Z)-3-nonenal research is inadvertent isomerization.

-

Solvent: Store as a dilute solution (1–10%) in Ethanol or Hexane. Pure neat liquid polymerizes and isomerizes rapidly.

-

Temperature: -80 °C is required for long-term storage (>1 month). -20 °C is acceptable for <1 week.

-

Container: Silanized glass vials (to prevent surface acidity from catalyzing isomerization) flushed with Argon.

Part 5: Biological Relevance & Drug Development Context

Lipid Peroxidation Biomarker

(Z)-3-Nonenal is a specific marker for the oxidation of omega-6 PUFAs (specifically linoleic acid). In drug development, quantifying (Z)-3-nonenal vs. 4-HNE (4-hydroxy-2-nonenal) can help differentiate the specific lipid pools being oxidized under oxidative stress conditions.

Antimicrobial & Pheromonal Activity

-

Antimicrobial: Like many medium-chain aldehydes, (Z)-3-nonenal exhibits broad-spectrum antimicrobial activity by disrupting cell membranes. However, its volatility limits topical pharmaceutical applications unless encapsulated.

-

Semiochemical: It acts as a pheromone in certain insect species (e.g., Hoplitis adunca). This makes it a candidate for "green" pest control formulations in agricultural biotechnology.

Flavor & Fragrance (Off-Target Effects)

In oral drug formulations, trace degradation of lipid excipients (e.g., polysorbates, corn oil) can generate (Z)-3-nonenal. Even at sub-ppb levels , this imparts a "rancid/cucumber" note, potentially compromising patient compliance.

References

-

FooDB. (n.d.). Showing Compound (Z)-3-nonenal (FDB029674).[6][7][8] Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-nonenal.[1][6][9][7][4][8][10][11] Retrieved from [Link]

-

Pherobase. (2025).[12] Semiochemical compound: (Z)-3-Nonenal.[1][6][2][7][4][8][11] Retrieved from [Link][8]

Sources

- 1. Showing Compound (Z)-3-nonenal (FDB029674) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Semiochemical compound: (Z)-3-Nonenal | C9H16O [pherobase.com]

- 9. 3-nonenal,(Z)-3-nonenal | 31823-43-5 [chemicalbook.com]

- 10. larodan.com [larodan.com]

- 11. (Z)-3-nonenal, 31823-43-5 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

Biological activities and functions of (Z)-3-Nonenal

Topic: Biological Activities and Functions of (Z)-3-Nonenal Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Natured Aldehyde

(Z)-3-Nonenal (CAS 31823-43-5) represents a critical intersection between plant defense signaling, olfactory neuroscience, and oxidative stress pathology. Unlike its thermodynamically stable isomer (E)-2-nonenal—infamous for the "cardboard" off-flavor in aged beer—(Z)-3-nonenal is a transient, high-impact "Green Leaf Volatile" (GLV). It functions as a primary olfactory signal for freshness (cucumber/melon notes) and a semiochemical precursor in insect communication.

For the drug development and food science communities, understanding (Z)-3-nonenal requires a focus on its isomerization kinetics . Its biological activity is defined by its instability; it acts as a "pro-oxidant" reservoir, readily converting into the conjugated, highly reactive (E)-2-isomer, which forms cytotoxic adducts with cellular proteins and DNA. This guide dissects the molecule’s biosynthetic origin, its fleeting biological roles, and the rigorous protocols required to capture it before it degrades.

Chemical Profile & Isomerization Kinetics

(Z)-3-Nonenal is a

Key Physicochemical Properties:

| Property | Value | Context |

|---|---|---|

| IUPAC Name | (3Z)-non-3-enal | Distinct from (E)-2-nonenal |

| Molecular Weight | 140.22 g/mol | Volatile, lipophilic |

| Odor Threshold | ~0.25 ppb (Air) | Potent "Green/Cucumber" note |

| LogP | ~2.96 | High membrane permeability |

| Reactivity | High (Isomerization prone) | Rapidly converts to (E)-2-isomer |

The Isomerization Mechanism

The biological function of (Z)-3-nonenal is often time-dependent. Under physiological conditions (pH 7.4, 37°C) or during thermal processing, the double bond migrates from the C3 position to the C2 position to achieve conjugation with the carbonyl oxygen.

-

(Z)-3-Nonenal: Fresh, Green, Less Electrophilic.

-

(E)-2-Nonenal: Stale, Fatty, Highly Electrophilic (Michael Acceptor).

This conversion is acid-catalyzed and accelerates in the presence of amino groups (Schiff base intermediates), making the molecule a "time-bomb" in biological matrices.

Biosynthetic Origin: The Lipoxygenase (LOX) Pathway

In plants (e.g., Cucumis sativus, Glycine max), (Z)-3-nonenal is not stored but synthesized de novo upon wounding. This rapid burst is a defense mechanism against herbivores and pathogens.

Mechanism:

-

Substrate Release: Lipases release Linolenic acid (C18:3) from membrane lipids.

-

Oxygenation: Lipoxygenase (LOX) adds molecular oxygen to C9, forming 9-hydroperoxy-octadecatrienoic acid (9-HPOT).

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves the C9-C10 bond.

-

Product: (Z)-3-Nonenal (C9) and 9-oxo-nonanoic acid (C9).

Figure 1: The biosynthetic generation of (Z)-3-Nonenal via the 9-LOX pathway and its subsequent divergence into alcohol reduction or isomerization.[1][2]

Biological Functions & Signaling

A. Insect Pheromonal Signaling

In entomology, (Z)-3-nonenal serves as a precursor and component of sex pheromones, particularly in Tephritid fruit flies (Anastrepha spp.).

-

Species: Anastrepha fraterculus (South American fruit fly) and Anastrepha ludens.

-

Function: Male flies release a volatile blend to attract females. While the alcohol form (Z)-3-nonen-1-ol is the primary electrophysiologically active compound (EAG-active), the aldehyde (Z)-3-nonenal is frequently detected in the headspace and serves as the metabolic precursor.

-

Mechanism: The aldehyde is reduced by antennal or glandular alcohol dehydrogenases (ADHs) to the active alcohol pheromone.

B. Olfactory Receptor Interaction

In mammals, (Z)-3-nonenal triggers specific Olfactory Receptors (ORs).

-

Percept: Green, cucumber, melon.

-

Receptor Dynamics: It binds to Class I ORs (broadly tuned to aldehydes). The "green" character is lost upon isomerization to (E)-2-nonenal, which binds different receptors associated with fatty/rancid notes. This shift allows organisms to distinguish "fresh" (wounded plant) from "rotten" (oxidized lipid) food sources.

Toxicology: Protein Adduct Formation

For drug developers, the toxicity of nonenal isomers is a critical safety parameter. While (Z)-3-nonenal is less electrophilic than its conjugated isomer, it is a source of oxidative stress .

The Toxicity Cascade:

-

Isomerization: (Z)-3-nonenal

(E)-2-nonenal. -

Michael Addition: The C3 carbon of (E)-2-nonenal is highly electrophilic. It attacks nucleophilic residues on proteins (Cysteine sulfhydryls, Histidine imidazoles, and Lysine amines).

-

Schiff Base Formation: The C1 carbonyl reacts with Lysine

-amino groups. -

Result: Protein cross-linking, enzyme inhibition, and DNA adducts (etheno-DNA adducts), leading to cytotoxicity and apoptosis.

Key Insight: In assays, "toxicity of (Z)-3-nonenal" is often actually the toxicity of the (E)-2-isomer formed in situ during the incubation period.

Experimental Protocols

Protocol A: Quantification via HS-SPME-GC-MS

Objective: Quantify (Z)-3-nonenal in biological matrices without inducing thermal isomerization.

Materials:

-

Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – Best for volatiles C3-C20.

-

Internal Standard: 2-methyl-3-heptanone or deuterated (E)-2-nonenal-d3.

Workflow:

-

Sample Prep: Place 1-3g of sample (tissue homogenate or fluid) in a 20mL headspace vial. Add 2mL saturated NaCl solution (inhibits enzymatic activity and salts-out volatiles).

-

Inhibition: Immediately add antioxidant (e.g., BHT 50 µg/mL) to prevent artifactual oxidation during heating.

-

Equilibration: Incubate at 40°C for 10 mins . Note: Do not exceed 50°C to minimize Z->E isomerization.

-

Extraction: Expose SPME fiber to headspace for 30 mins at 40°C with agitation (250 rpm).

-

Desorption: Inject into GC inlet (Splitless mode) at 250°C for 3 mins.

-

GC Parameters:

-

Column: DB-Wax or HP-Innowax (Polar column is essential to separate Z/E isomers).

-

Oven: 40°C (2 min)

5°C/min -

Detection: MS (SIM mode). Target Ions: m/z 70 (Base peak), 41, 55, 96.

-

Protocol B: Isomerization Assay (Stability Testing)

Objective: Determine the half-life of (Z)-3-nonenal in a drug formulation or buffer.

-

Prepare: 100 µM (Z)-3-nonenal standard in Phosphate Buffer (pH 7.4).

-

Incubate: Hold at 37°C.

-

Sample: Aliquot at t=0, 15, 30, 60, 120 mins.

-

Derivatize: Add 2,4-Dinitrophenylhydrazine (DNPH) to stop the reaction and trap aldehydes as hydrazones.

-

Analyze: HPLC-UV (360 nm) on a C18 column. The (Z)-3-DNPH and (E)-2-DNPH adducts will resolve clearly, allowing calculation of the conversion rate constant (

).

References

-

Gardner, H. W., & Grove, M. J. (1998). Soybean Lipoxygenase-1 Oxidizes 3Z-Nonenal: A Route to 4S-Hydroperoxy-2E-Nonenal and Related Products. Plant Physiology, 116(4), 1359–1366. Link

-

Vaníčková, L., et al. (2015). Identification of male-borne attractants in Anastrepha fraterculus (Diptera: Tephritidae). Chemoecology, 25, 71–80. Link

-

Haze, S., et al. (2001). 2-Nonenal newly found in human body odor tends to increase with aging. Journal of Investigative Dermatology, 116(4), 520-524. Link

-

Liegeois, C., et al. (2002). Release of Deuterated (E)-2-Nonenal during Beer Aging from Labeled Precursors Synthesized before Boiling. Journal of Agricultural and Food Chemistry, 50(26), 7634–7638. Link

-

Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology, 9(3), 274-280. Link

Sources

Technical Guide: Isomerization Dynamics of (Z)-3-Nonenal to (E)-2-Nonenal

Executive Summary

The isomerization of (Z)-3-nonenal to (E)-2-nonenal represents a critical transformation in flavor chemistry, marking the transition from "fresh" green notes to "stale" oxidative off-flavors. This guide analyzes the thermodynamic drivers, mechanistic pathways (chemical and enzymatic), and experimental protocols for controlling and monitoring this shift.

(Z)-3-Nonenal possesses a distinct "fresh cucumber" or "melon" aroma with a low odor threshold. Its isomer, (E)-2-nonenal, is the primary component of "cardboard" flavor in aged beer and "greasy/grassy" notes in lipid peroxidation, with an odor threshold of approximately 0.11 ppb. Understanding this isomerization is essential for shelf-life extension in food systems and the synthesis of stable flavor standards.

Thermodynamic & Mechanistic Drivers

The driving force of this reaction is the formation of a conjugated system. (Z)-3-nonenal is a

Chemical Mechanism: Base-Catalyzed 1,3-Prototropic Shift

The transformation proceeds via a base-catalyzed prototropic rearrangement.

-

Deprotonation (C2): A base abstracts an acidic proton from the

-carbon (C2). This position is activated by the adjacent carbonyl group. -

Enolate Formation: The resulting carbanion is delocalized, forming an enolate intermediate where the negative charge is distributed between the oxygen and the

-carbon (C4). -

Reprotonation (C4): Protonation occurs at the

-carbon (C4) rather than C2. This locks the double bond between C2 and C3, resulting in the conjugated (E)-2-nonenal.

Enzymatic Mechanism

In biological systems (e.g., Cucumis sativus, Capsicum annuum), this reaction is catalyzed by (Z)-3:(E)-2-hexenal isomerases (HI) . These enzymes utilize a catalytic histidine residue to mediate a keto-enol tautomerism, specifically abstracting the pro-S proton from C2 and donating a proton to C4.[1][2][3]

Visualization of Pathways

Diagram 1: Mechanistic Flow of Isomerization

The following diagram illustrates the chemical and biological pathways converting the unstable precursor to the stable conjugate.

Caption: Figure 1. The 1,3-prototropic shift mechanism. Base or Enzyme abstraction at C2 leads to a resonance-stabilized intermediate, resolving to the thermodynamically stable (E)-2 isomer.

Experimental Protocols

Protocol A: Chemical Synthesis via Modified Ozonolysis

Context: For generating high-purity (E)-2-nonenal standards from castor oil derivatives.

Reagents:

-

Methyl Ricinoleate (Castor oil derivative)[4]

-

Methanol (Solvent)[4]

-

Ozone (

) -

Dimethyl Sulfide (DMS) - Reductant

-

Dilute Sulfuric Acid (

)[4]

Workflow:

-

Ozonolysis: Dissolve Methyl Ricinoleate in methanol. Sparge with

at -78°C until blue color persists (indicating saturation). -

Reduction: Purge excess ozone with

. Add DMS (1.5 eq) and warm to room temperature (25°C) to reduce ozonides. -

Acid Hydrolysis/Isomerization: Add dilute

(1M) to the reaction mixture.-

Note: The acid cleavage initially yields (Z)-3-nonenal. Continued exposure to acid/heat promotes the isomerization to (E)-2-nonenal.

-

-

Extraction: Extract with diethyl ether, wash with brine, and dry over

. -

Purification: Distill under reduced pressure (bp ~90-95°C at 10 mmHg).

Validation Point: Confirm structure via NMR.

-

(Z)-3-Nonenal: Vinyl protons appear at

5.5 (multiplet). -

(E)-2-Nonenal: Doublet of triplets at

6.8 (C3-H) and doublet of doublets at

Protocol B: "Nonenal Potential" Assay (Beer/Lipid Stability)

Context: Measuring the reservoir of precursors (Schiff bases/aldimines) that release (E)-2-nonenal upon aging.

Reagents:

-

Sample (Wort or Beer)

-

Phosphoric Acid (

) -

Internal Standard:

-(E)-2-Nonenal -

DNPH (2,4-Dinitrophenylhydrazine) cartridge

Workflow:

-

Acidification: Adjust sample pH to 4.0 using

.[5] -

Forced Aging: Heat sample at 100°C for 2 hours under Argon atmosphere.

-

Derivatization: Pass the headspace or distillate through a DNPH cartridge to capture aldehydes.

-

Analysis: Elute with acetonitrile and analyze via HPLC-UV (365 nm) or GC-MS.

Quantitative Data: Isomer Comparison

| Feature | (Z)-3-Nonenal | (E)-2-Nonenal |

| IUPAC Name | (3Z)-non-3-enal | (2E)-non-2-enal |

| Flavor Descriptor | Fresh, Cucumber, Melon | Cardboard, Stale, Fatty, Old Book |

| Odor Threshold (Water) | ~0.25 - 0.5 ppb | 0.08 - 0.11 ppb |

| Thermodynamic Stability | Low ( | High ( |

| UV Absorbance ( | ~190-200 nm (isolated alkene) | ~227 nm (conjugated enal) |

| Formation Source | Lipoxygenase (LOX) cleavage of Linoleic Acid | Isomerization of (Z)-3; Lipid autoxidation |

Biological Pathway Visualization

The formation of these isomers in nature (and brewing grains) follows the LOX pathway.

Caption: Figure 2. The Linoleic Acid Cascade.[7] Enzymatic cleavage yields (Z)-3-nonenal, which inevitably isomerizes to (E)-2-nonenal under stress or processing conditions.

References

-

Kunishima, M., et al. (2016).[10] "Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants." Journal of Biological Chemistry. Link

-

Kula, J., & Sadowska, H. (1993). "One-pot synthesis of (E)-2-nonenal from castor oil." Journal of the American Oil Chemists' Society. Link

-

Liégeois, C., et al. (2002).[5] "Release of Deuterated (E)-2-Nonenal during Beer Aging from Labeled Precursors Synthesized before Boiling." Journal of Agricultural and Food Chemistry. Link

-

Blank, I., et al. (2004).[11] "Synthesis and Sensorial Properties of 2-Alkylalk-2-enals." Journal of Agricultural and Food Chemistry. Link

-

NIST Chemistry WebBook. "2-Nonenal, (E)-." National Institute of Standards and Technology. Link

Sources

- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 11. imreblank.ch [imreblank.ch]

Methodological & Application

Synthesis of (Z)-3-Nonenal for research purposes

Application Note: Precision Synthesis of (Z)-3-Nonenal for Research

Abstract

(Z)-3-Nonenal is a critical volatile aldehyde implicated in lipid peroxidation pathways and flavor chemistry (characterized by intense "cucumber" or "green" notes).[1] Its synthesis is complicated by the thermodynamic instability of the

Introduction & Chemical Context

(Z)-3-Nonenal is a C9 unsaturated aldehyde derived biologically from the lipoxygenase (LOX) pathway acting on linoleic acid.[2] In research, it serves as a standard for sensory analysis, a marker for oxidative stress in biological systems, and a precursor in the synthesis of complex pheromones.

Key Challenges:

-

Isomerization: The acidic

-protons at C2 are highly labile. Under basic or acidic conditions, the double bond migrates to form the thermodynamically stable conjugated (E)-2-nonenal. -

Volatility: With a boiling point of ~105°C (20 mmHg), the product is volatile and requires careful concentration.

Retrosynthetic Logic: To ensure Z-selectivity, the double bond is installed via partial hydrogenation of an internal alkyne. The carbon skeleton is constructed by coupling a C4 alkyne alcohol with a C5 alkyl halide, avoiding the handling of toxic ethylene oxide gas often cited in older literature.

Visualized Synthesis Pathway

The following diagram outlines the critical intermediate steps and stereochemical control points.

Figure 1: Retrosynthetic pathway emphasizing the C4+C5 coupling strategy and the critical oxidation step.

Materials & Equipment

Reagents:

-

Precursors: 3-Butyn-1-ol (>97%), 1-Bromopentane (>98%).

-

Solvents: Anhydrous THF, Dichloromethane (DCM, amylene stabilized), Liquid Ammonia (for Step 1).

-

Catalysts/Oxidants: Lindlar Catalyst (5% Pd on CaCO3 + Pb), Quinoline (poison), Dess-Martin Periodinane (DMP).

-

Buffers: Sodium Bicarbonate (NaHCO3), Sodium Thiosulfate (Na2S2O3).

Equipment:

-

Three-neck round bottom flasks (flame-dried).

-

Dry ice/acetone bath (-78°C).

-

Hydrogenation balloon setup or Parr shaker.

-

Rotary evaporator with bath temperature <30°C.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Nonyn-1-ol (Carbon Skeleton Assembly)

Rationale: Using lithium amide in liquid ammonia allows for the generation of the dianion of 3-butyn-1-ol, which is then selectively alkylated at the terminal carbon.

-

Setup: Condense dry ammonia (~200 mL) into a 500 mL three-neck flask at -78°C (dry ice/acetone bath). Add a catalytic amount of Fe(NO3)3.

-

Base Generation: Slowly add Lithium wire (2.5 eq) to generate lithium amide (

). Stir until the blue color disappears and a grey suspension forms. -

Dianion Formation: Add 3-Butyn-1-ol (1.0 eq, e.g., 5.0 g) dropwise. Stir for 1 hour. Note: 2 equivalents of base are consumed—one for the hydroxyl proton, one for the alkyne proton.

-

Alkylation: Add 1-Bromopentane (1.1 eq) dropwise. Allow the reaction to warm to reflux temperature of ammonia (-33°C) and stir for 4–6 hours.

-

Quench: Carefully add solid Ammonium Chloride (

) to quench. Allow ammonia to evaporate overnight. -

Workup: Dissolve residue in water/ether. Extract with ether (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Vacuum distillation. Target Yield: 70–80%.

Phase 2: Stereoselective Hydrogenation to (Z)-3-Nonen-1-ol

Rationale: Lindlar catalyst reduces the triple bond to a double bond. Quinoline is essential to "poison" the catalyst, preventing over-reduction to the alkane and ensuring Z-selectivity.

-

Reaction: Dissolve 3-Nonyn-1-ol (2.0 g) in Hexane/Ethanol (9:1, 20 mL).

-

Catalyst: Add Lindlar Catalyst (5 wt% loading relative to substrate) and Quinoline (2 drops).

-

Hydrogenation: Purge flask with

(balloon pressure, 1 atm). Stir vigorously at Room Temperature (RT). -

Monitoring: Monitor via GC or TLC. The reaction typically completes in 2–4 hours. Critical: Stop immediately upon consumption of starting material to prevent isomerization or over-reduction.

-

Workup: Filter through a celite pad to remove catalyst. Concentrate filtrate under reduced pressure.

-

QC: 1H NMR should show alkene protons at

5.3–5.6 ppm with coupling constant

Phase 3: Buffered Oxidation to (Z)-3-Nonenal

Rationale: Standard acidic oxidations (Jones) will cause isomerization to (E)-2-nonenal. Dess-Martin Periodinane (DMP) buffered with NaHCO3 provides a neutral environment, preserving the sensitive Z-alkene geometry.

-

Preparation: In a flame-dried flask, suspend Dess-Martin Periodinane (1.2 eq) and Sodium Bicarbonate (2.0 eq) in anhydrous DCM. Cool to 0°C.

-

Addition: Add (Z)-3-Nonen-1-ol (1.0 eq) dissolved in minimal DCM dropwise.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC (stain with KMnO4 or Anisaldehyde). Reaction is usually complete in 1–2 hours.

-

Quench: Dilute with ether. Add a 1:1 mixture of saturated

and 10% -

Isolation: Separate layers. Wash organic phase with water and brine. Dry over

.[3] -

Concentration: Remove solvent at low temperature (<25°C) and reduced pressure. Do not heat.

-

Purification: Flash chromatography on silica gel (Pentane/Ether 95:5). Note: Silica is slightly acidic; minimize contact time.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Clear, colorless oil | Visual |

| Purity | >95% (Z-isomer >98%) | GC-FID / GC-MS |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| IR Spectrum | ~1725 cm⁻¹ (C=O)~730 cm⁻¹ (cis-CH=CH) | FT-IR (Neat) |

| Odor | Intense green, cucumber, melon | Sensory (Dilute!) |

NMR Diagnostic:

The key to confirming the Z-isomer is the coupling constant of the alkene protons. A

Handling & Stability (Critical)

-

Storage: Store neat samples at -80°C under Argon. Dilute solutions (in Ethanol or Hexane) are more stable than the neat aldehyde.

-

Isomerization Risk: Avoid contact with acids (e.g., unbuffered silica, acidic glassware cleaning residues) and bases.

-

Safety: (Z)-3-Nonenal is a potent irritant. Use double gloves and work in a fume hood. The odor is tenacious; bleach is effective for cleaning glassware to remove the smell.

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Moisture in ammonia/reagents | Ensure Li/NH3 system is anhydrous; flame-dry glassware. |

| Over-reduction (Step 2) | Insufficient Quinoline | Increase Quinoline amount; monitor H2 uptake strictly. |

| Isomerization to (E)-2 | Acidic conditions during oxidation | Ensure NaHCO3 buffer is fresh; reduce silica column time. |

| Aldehyde Polymerization | Stored too warm or concentrated | Store as 10% solution in hexane at -20°C or lower. |

References

-

Organic Syntheses Procedure for Alkyne Hydrogenation

-

Dess-Martin Oxidation Protocol

- Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water". Journal of Organic Chemistry, 59(24), 7549–7552 (1994).

-

[Link]

-

Biosynthesis and Properties of (Z)

-

Isomerization Studies of 3-Alkenals

-

General Properties (PubChem)

Sources

- 1. 3-nonenal,(Z)-3-nonenal | 31823-43-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (3Z)-Nonenal - Wikipedia [en.wikipedia.org]

- 6. Reactivity of Z-3-Hexenal with Amino Groups Provides a Potential Mechanism for Its Direct Effects on Insect Herbivores [mdpi.com]

- 7. (Z)-3-Nonenal | C9H16O | CID 6431042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Quantification Strategies for (Z)-3-Nonenal

Overcoming Instability and Matrix Interference in Trace Analysis

The Analytical Challenge: The 0.1 ppb Barrier

(Z)-3-Nonenal is a potent unsaturated aldehyde notorious for the "cardboard" or "papery" off-flavor in aged beer and oxidized lipid emulsions. Its sensory threshold is exceptionally low—approximately 0.03 to 0.1 µg/L (ppb) in aqueous matrices.

Quantifying (Z)-3-Nonenal presents a "Triad of Difficulty" for analytical chemists:

-

Thermodynamic Instability: The molecule readily undergoes oxidation and isomerization to the more stable (E)-2-nonenal isomer, skewing results.

-

Matrix Binding: In protein-rich environments (e.g., wort, plasma, cell culture media), the aldehyde carbonyl group covalently binds to amino acid residues (Schiff base formation), masking the "free" concentration.

-

Trace Sensitivity: Standard headspace GC-MS often lacks the sensitivity to detect (Z)-3-Nonenal below its sensory threshold without enrichment.

The Solution: This guide details the On-Fiber Derivatization (OFD) method coupled with Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS.[1][2] This approach stabilizes the analyte in situ, preventing isomerization and increasing detector response by orders of magnitude.

Core Methodology: On-Fiber Derivatization (OFD)

Instead of extracting the volatile aldehyde directly, we utilize O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .[2][3] This reagent reacts with the aldehyde carbonyl group to form a stable oxime derivative.

Why PFBHA?

-

Stabilization: The resulting oxime is chemically stable and resistant to isomerization.

-

Mass Shift: It increases the molecular weight by 195 Da, moving the analyte signal away from low-molecular-weight matrix noise.

-

Halogenation: The five fluorine atoms provide exceptional electron capture cross-section, ideal for Negative Ion Chemical Ionization (NICI) MS, though standard Electron Impact (EI) is sufficient for ppb-level work.

The Reaction Mechanism

The reaction yields two geometric isomers (syn and anti) for every aldehyde molecule. Crucial Note: You must integrate both peaks for accurate quantification.

Figure 1: The On-Fiber Derivatization Logic Flow. The unstable aldehyde is converted to a stable oxime immediately upon extraction.

Experimental Protocol: HS-SPME-GC-MS with PFBHA

Phase A: Reagents & Standards

-

Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in HPLC-grade water).

-

Internal Standard (ISTD): (Z)-3-Nonenal-d2 is preferred. If unavailable, Nonanal-d19 is a robust surrogate for retention time locking.

-

Fiber Selection: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). Note: DVB is essential for retaining the bulkier oxime derivative.

Phase B: The Workflow (Step-by-Step)

Step 1: Fiber Loading (The "Doping" Step)

-

Place 4 µL of PFBHA solution into a 20 mL headspace vial. Cap immediately.

-

Expose the SPME fiber to the headspace of this vial for 5 minutes at 50°C .

Step 2: Sample Extraction & Reaction

-

Prepare 5 mL of sample (beer/media) in a separate 20 mL vial.

-

Add 2 g NaCl (to induce "salting out," driving volatiles into the headspace).

-

Adjust pH to 4.0 using dilute HCL (optimal for oxime formation).

-

Add ISTD (10 µL of 1 ppm stock).

-

Expose the PFBHA-loaded fiber to the sample headspace for 30 minutes at 50°C with agitation (250 rpm).

-

Reaction: (Z)-3-Nonenal volatilizes, hits the fiber, and instantly reacts with PFBHA to form the oxime.

-

Step 3: Desorption & Analysis

-

Insert fiber into GC inlet (250°C) for 10 minutes (splitless mode).

Phase C: Instrumental Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase separates high MW oximes well. |

| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal MS vacuum. |

| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) | Slow ramp prevents co-elution of syn/anti isomers. |

| Inlet Temp | 250°C | Ensures complete desorption of the heavy oxime. |

| MS Mode | SIM (Selected Ion Monitoring) | Essential for <1 ppb sensitivity. |

| Target Ions | m/z 181 (Base peak, C6F5CH2+), m/z 239 | m/z 181 is the characteristic PFBHA fragment. |

Data Analysis & Quality Control

1. Handling Isomers

The PFBHA reaction creates two distinct chromatographic peaks for (Z)-3-Nonenal (the syn and anti oximes).

-

Rule: You must sum the peak areas of both isomers for the total response.

-

Validation: The ratio between syn and anti peaks should remain constant across standards and samples. A deviation >10% suggests matrix interference on one of the isomers.

2. Calibration Strategy

Construct a standard addition curve in a "blank" matrix (e.g., 5% ethanol/water for beer analysis) rather than pure water. This corrects for the "salting out" variability caused by matrix proteins.

3. Troubleshooting "Ghost" Peaks

-

Issue: High background of PFBHA breakdown products (m/z 181 noise).

-

Fix: Bake the fiber at 260°C for 20 mins between runs. Reduce PFBHA loading time to 2 mins if sensitivity allows.

Alternative Method: Stir Bar Sorptive Extraction (SBSE)

For laboratories requiring ultra-high sensitivity (sub-ppt levels) or lacking SPME automation.

-

Device: PDMS-coated stir bar (e.g., Twister).

-

Protocol:

-

Add PFBHA directly to the liquid sample.

-

Stir the bar in the sample for 60 mins (Derivatization happens in-solution; oximes sorb to the bar).

-

Remove bar, rinse with distilled water, and dry.

-

Thermal Desorption Unit (TDU) injection into GC-MS.

-

-

Advantage: 100x more sorbent phase than SPME = higher recovery.

-

Disadvantage: Requires specialized TDU hardware; harder to automate.

References

-

Dennenlöhr, J. et al. (2020). "Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS." Journal of Agricultural and Food Chemistry. Link

- Context: Establishes the PFBHA on-fiber protocol parameters for brewing m

-

Reglitz, K. et al. (2023). "Enantiospecific determination of the odour threshold concentrations of (R)- and (S)-linalool in water and beer."[9][10][11] Brewing Science. Link

- Context: Provides comparative methodology for determining odor thresholds in beer vs. water, relevant for establishing LOQ requirements.

-

Brahmbhatt, V. V. et al. (2008). "Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis." Lipids.[4] Link

- Context: Detailed mechanism of PFBHA derivatization and MS ion selection (m/z 181 fragment valid

- Ochiai, N. et al. (2003). "Stir Bar Sorptive Extraction (SBSE) with in-situ derivatization for determination of aldehydes." Journal of Chromatography A. Context: Foundational text for the SBSE alternative protocol described in Section 5. (Referenced via general SBSE principles in search results).

Sources